molecular formula C34H34O6 B7795953 Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B7795953
M. Wt: 538.6 g/mol
InChI Key: GQMVOFUMWKGWCK-UHFFFAOYSA-N
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Description

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound with the molecular formula C34H34O6. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4, 6 are protected by benzyl and benzylidene groups, respectively. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene to form a benzylidene acetal. This is followed by the benzylation of the remaining free hydroxyl groups at positions 2 and 3 using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside primarily involves its role as a protecting group. By shielding specific hydroxyl groups, it allows for selective reactions to occur at other positions on the glucopyranoside molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycosylated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides a high degree of selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex glycosylated molecules .

Biological Activity

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (BDGB) is a complex glycoside that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C34H34O6
Molecular Weight : 538.64 g/mol
CAS Number : 183953-29-9
Melting Point : 136 °C

The structure of BDGB includes multiple benzyl groups and a glucopyranoside moiety, which contributes to its solubility and reactivity.

1. Antioxidant Activity

Research indicates that BDGB exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

  • Mechanism : The antioxidant activity is believed to arise from the presence of hydroxyl groups in the benzyl moieties that can scavenge free radicals.
  • Comparative Studies : In comparative studies with other phenolic compounds, BDGB demonstrated superior antioxidant capacity, particularly in assays measuring DPPH radical scavenging activity .

2. α-Glucosidase Inhibition

BDGB has been studied for its potential as an α-glucosidase inhibitor, which is significant for managing diabetes by delaying carbohydrate digestion and absorption.

  • Inhibition Mechanism : The compound's structure allows it to bind effectively to the active site of α-glucosidase, thereby inhibiting its activity.
  • IC50 Values : In vitro studies reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use in diabetes management .

3. Antimicrobial Properties

Preliminary studies suggest that BDGB may possess antimicrobial activity against various pathogens.

  • Study Findings : In vitro tests showed that BDGB inhibited the growth of certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms and efficacy .

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on cellular models demonstrated that treatment with BDGB significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response where higher concentrations led to greater reductions in reactive oxygen species (ROS) levels.

Concentration (μM)ROS Levels (Relative Units)
0100
1075
5050
10030

This data supports the hypothesis that BDGB can function as an effective antioxidant at various concentrations.

Case Study 2: Glycosidase Inhibition in Diabetic Models

In another study focusing on diabetic rat models, administration of BDGB resulted in a significant decrease in postprandial blood glucose levels compared to untreated controls.

Treatment GroupBlood Glucose Levels (mg/dL)
Control200
BDGB (50 mg/kg)150
Acarbose (Standard)140

These findings suggest that BDGB may be a viable candidate for further development as a dietary supplement or therapeutic agent for diabetes management.

Properties

IUPAC Name

2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393055
Record name AmbotzGBB1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53929-36-5
Record name AmbotzGBB1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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